molecular formula C10H6BrN3 B1464129 5-bromo-2-(1H-imidazol-1-yl)benzonitrile CAS No. 530080-31-0

5-bromo-2-(1H-imidazol-1-yl)benzonitrile

Cat. No.: B1464129
CAS No.: 530080-31-0
M. Wt: 248.08 g/mol
InChI Key: XYIIAKNNOULVSU-UHFFFAOYSA-N
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Description

5-bromo-2-(1H-imidazol-1-yl)benzonitrile is a chemical compound that features a bromine atom, an imidazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.

    Cyclization Reactions: The compound can form more complex structures through cyclization reactions.

Common Reagents and Conditions

    Nickel Catalysts: Used in the initial synthesis.

    Aryl Halides: Participate in substitution reactions.

    Oxidizing and Reducing Agents: Facilitate redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-(1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile involves its interaction with molecular targets through its functional groups. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
  • 5-bromo-1H-benzo[d]imidazole

Uniqueness

5-bromo-2-(1H-imidazol-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the bromine atom and the imidazole ring allows for versatile chemical modifications and interactions.

Properties

IUPAC Name

5-bromo-2-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-1-2-10(8(5-9)6-12)14-4-3-13-7-14/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIIAKNNOULVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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